molecular formula C14H13N3O B2601658 4-{[(2H-indazol-7-yl)amino]methyl}phenol CAS No. 1158058-16-2

4-{[(2H-indazol-7-yl)amino]methyl}phenol

Cat. No.: B2601658
CAS No.: 1158058-16-2
M. Wt: 239.278
InChI Key: ROBBWCOIOYGWJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2H-indazol-7-yl)amino]methyl}phenol (PubChem CID: 4368895) is a chemical compound with the molecular formula C 14 H 13 N 3 O . As an indazole derivative, it is a subject of research interest due to the significant and diverse biological activities exhibited by this class of heterocyclic compounds. The indazole moiety is a prominent scaffold in medicinal chemistry, known for its wide spectrum of pharmacological properties. Scientific literature indicates that indazole derivatives have demonstrated potential in various research areas, including investigating anti-inflammatory, antimicrobial, anti-HIV, and anticancer agents . Furthermore, studies have explored indazole-based compounds for their hypoglycemic, antiprotozoal, and antihypertensive activities, suggesting the indazole nucleus is a versatile pharmacophore with immense potential for the development of new therapeutic tools . This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1H-indazol-7-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-12-6-4-10(5-7-12)8-15-13-3-1-2-11-9-16-17-14(11)13/h1-7,9,15,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBWCOIOYGWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=CC=C(C=C3)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization Methodologies for 4 2h Indazol 7 Yl Amino Methyl Phenol

Spectroscopic Analysis Techniques

Spectroscopic methods provide foundational information regarding the molecular structure, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 4-{[(2H-indazol-7-yl)amino]methyl}phenol, the ¹H NMR spectrum would exhibit characteristic signals corresponding to each unique proton. The aromatic protons on the indazole and phenol (B47542) rings would appear in the downfield region (typically 6.5-8.5 ppm), with their specific chemical shifts and splitting patterns revealing their substitution pattern. The two protons of the aminomethyl bridge (-CH₂-) would likely appear as a singlet or doublet around 4.0-5.0 ppm. The protons of the secondary amine (-NH-) and the phenolic hydroxyl (-OH) group would produce signals whose chemical shifts are concentration and solvent-dependent; these can often be identified by their broadness or by exchange with deuterium (B1214612) oxide (D₂O). libretexts.orgmdpi.comnih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Phenolic -OH 4.0 - 8.0 Broad Singlet
Aromatic C-H (Phenol) 6.7 - 7.5 Doublet, Doublet of Doublets
Aromatic C-H (Indazole) 6.5 - 8.5 Doublet, Triplet
Amine N-H 3.0 - 6.0 Broad Singlet/Triplet
Methylene (B1212753) -CH₂- 4.0 - 5.0 Singlet/Doublet
2H-Indazole N-H >10.0 Broad Singlet

¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show signals for the aromatic carbons of the indazole and phenol rings (typically 110-160 ppm), as well as a signal for the aliphatic methylene bridge carbon (-CH₂-) at a more upfield position (around 40-55 ppm). mdpi.comrsc.orgnih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic C-O (Phenol) 150 - 160
Aromatic C-N (Indazole) 130 - 150
Aromatic C-H & C-C 110 - 140
Methylene -CH₂- 40 - 55

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can be used to probe the nitrogen environments. It would help to distinguish between the two nitrogen atoms of the indazole ring and the nitrogen of the amino linker, providing further confirmation of the 2H-indazole tautomeric form. nih.govipb.pt

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features. A broad band in the 3200-3500 cm⁻¹ region would indicate the O-H stretching of the phenol and N-H stretching of the amine. libretexts.orgvscht.czdocbrown.info Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. orgchemboulder.com Additionally, C-N and C-O stretching vibrations would be visible in the fingerprint region (approximately 1000-1350 cm⁻¹). orgchemboulder.comresearchgate.net

Table 3: Expected FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded) Phenol 3200 - 3500 Strong, Broad
N-H Stretch Secondary Amine 3300 - 3500 Moderate
C-H Stretch Aromatic 3000 - 3100 Moderate
C=C Stretch Aromatic Ring 1400 - 1600 Moderate to Strong
C-N Stretch Aromatic Amine 1250 - 1350 Strong
C-O Stretch Phenol 1150 - 1250 Strong

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis. chemguide.co.uk For this compound (C₁₄H₁₃N₃O), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its monoisotopic mass (239.11). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Common fragmentation patterns for this molecule under electron impact (EI) ionization could involve the cleavage of the benzylic C-N bond, which is a relatively weak point in the structure. researchgate.netnih.govlibretexts.org This would likely result in fragment ions corresponding to the hydroxyphenylmethyl cation or the indazolylaminomethyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities or byproducts before it enters the mass spectrometer for analysis.

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise spatial arrangement of atoms in the solid state. This technique would confirm the connectivity of the atoms, bond lengths, bond angles, and the planarity of the aromatic rings.

A key aspect of the crystallographic analysis for this compound would be the detailed study of its hydrogen bonding network. The molecule possesses two hydrogen bond donors (the phenolic -OH and the secondary amine -NH) and multiple potential hydrogen bond acceptors (the nitrogen atoms of the indazole ring, the amine nitrogen, and the phenolic oxygen). nih.gov These interactions are expected to play a crucial role in the formation of a stable, three-dimensional crystal lattice. researchgate.netresearchgate.net Analysis of the crystal structure would reveal both intramolecular and intermolecular hydrogen bonds, which govern the molecular conformation and packing in the solid state.

Chromatographic Purity Assessment Techniques

Chromatographic methods are essential for determining the purity of a chemical substance by separating it from other components in a mixture.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess purity and monitor the progress of chemical reactions. chemistryhall.com A solution of the compound is spotted onto a plate coated with a stationary phase (typically silica (B1680970) gel). The plate is then placed in a chamber with a suitable mobile phase (a solvent or mixture of solvents). As the solvent moves up the plate, it carries the compound with it at a rate dependent on the compound's polarity and its interactions with the stationary and mobile phases. For this compound, a single spot on the developed TLC plate under various solvent conditions would be a strong indicator of high purity. rsc.orgresearchgate.net The retention factor (Rf value) can be calculated and used as a characteristic property for identification under specified conditions.

Table 4: Compound Names Mentioned in the Article

Compound Name

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, identification, and quantification of this compound, particularly in the context of purity assessment and reaction monitoring. The inherent structural characteristics of the compound, namely the polar indazole and phenol moieties combined with a secondary amine linker, dictate the selection of specific HPLC methodologies for optimal resolution and sensitivity. Reverse-phase HPLC (RP-HPLC) is the most prevalent approach, leveraging a nonpolar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.

Detailed research into the chromatographic behavior of structurally related compounds, such as indazole derivatives and aminophenols, provides a robust framework for developing a tailored HPLC method for this compound. sielc.comsielc.comsielc.com The selection of a C18 (octadecylsilyl) stationary phase is common for the analysis of indazole derivatives due to its ability to provide the necessary hydrophobic interactions for effective retention and separation. acs.org

The mobile phase composition is a critical parameter that is finely tuned to achieve the desired separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component. sielc.comsielc.comacademicjournals.org The inclusion of additives like formic acid or phosphoric acid in the aqueous phase is a standard practice to control the pH and suppress the ionization of silanol (B1196071) groups on the stationary phase, which in turn minimizes peak tailing and improves chromatographic peak shape. sielc.comsielc.comacs.org For instance, a gradient elution starting with a lower concentration of the organic solvent and progressively increasing it allows for the effective elution of both polar impurities and the less polar main compound. acs.org

Detection is most commonly accomplished using an ultraviolet (UV) detector. academicjournals.org The chromophoric nature of the indazole and phenol rings in this compound allows for sensitive detection. Based on the UV absorption characteristics of aminophenols and other phenolic compounds, a detection wavelength in the range of 275-285 nm is often optimal for achieving high sensitivity. sielc.comnih.gov Wavelength switching detection, where the wavelength is changed during the chromatographic run to the maximum absorbance wavelength for each eluting compound, can further enhance the sensitivity of the analysis. nih.gov

A typical set of HPLC parameters for the analysis of this compound is summarized in the interactive data table below.

ParameterConditionRationale/Reference
Stationary PhaseReverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)Commonly used for indazole and phenolic compounds, providing good hydrophobic retention. acs.orgnih.gov
Mobile Phase AWater with 0.1% Formic AcidAqueous component for RP-HPLC; formic acid improves peak shape and is MS-compatible. sielc.comsielc.comacs.org
Mobile Phase BAcetonitrile with 0.1% Formic AcidOrganic modifier for eluting the compound from the C18 column. sielc.comsielc.comacs.org
Gradient Elutione.g., 10% B to 95% B over 20 minutesEnsures separation of compounds with a range of polarities. acs.orgacademicjournals.org
Flow Rate1.0 mL/minA standard flow rate for analytical HPLC columns of this dimension. sielc.comacademicjournals.orgnih.gov
Column Temperature30 °CMaintains consistent retention times and improves peak symmetry. nih.gov
DetectionUV Absorbance at 280 nmAppropriate wavelength for detecting the phenolic and indazole chromophores. sielc.comnih.govnih.gov
Injection Volume10 µLA typical volume for analytical HPLC. academicjournals.org

The application of such an HPLC method is crucial for determining the purity of synthesized this compound, allowing for the quantification of the main peak area relative to any impurity peaks. By comparing the retention time of the main peak with that of a certified reference standard, the identity of the compound can be confirmed. This analytical rigor is fundamental in the research and development of new chemical entities.

Computational Chemistry and Molecular Modeling of 4 2h Indazol 7 Yl Amino Methyl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule by solving the Schrödinger equation. These methods provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. core.ac.uk It is particularly effective for calculating the optimized geometry and thermodynamic stability of molecules like 4-{[(2H-indazol-7-yl)amino]methyl}phenol.

A typical DFT study would begin by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This involves calculating forces on each atom and adjusting their positions until a stable state is reached. Key outputs from this analysis include bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, thermodynamic parameters such as total energy, enthalpy, and Gibbs free energy can be calculated, which are crucial for assessing the compound's stability. For instance, a lower total energy value would indicate a more stable molecular structure. Studies on similar heterocyclic compounds often utilize the B3LYP functional with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost. nih.govresearchgate.netdntb.gov.ua

Table 1: Illustrative Thermodynamic Parameters from a DFT Calculation

Parameter Description Expected Information
Total Energy The total electronic energy of the molecule in its optimized state. A lower value suggests higher stability.
Enthalpy The sum of the system's internal energy and the product of its pressure and volume. Indicates the total heat content of the molecule.
Gibbs Free Energy The energy associated with a chemical reaction that can be used to do work. Determines the spontaneity of processes involving the molecule.
Dipole Moment A measure of the separation of positive and negative electrical charges. Provides insight into the molecule's overall polarity.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability. FMO analysis for this compound would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions. This visualization would reveal which parts of the molecule are most likely to participate in electron-donating or electron-accepting interactions. For example, in similar structures, the HOMO is often localized on the electron-rich phenol (B47542) or indazole rings, while the LUMO may be distributed across the entire conjugated system. asianresassoc.org

Table 2: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis

Orbital Energy (eV) Description
HOMO [Calculated Value] Represents the ability to donate an electron. Higher energy indicates a better electron donor.
LUMO [Calculated Value] Represents the ability to accept an electron. Lower energy indicates a better electron acceptor.
Energy Gap (ΔE) [Calculated Difference] Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It is plotted by mapping the electrostatic potential onto the molecule's electron density surface. nih.gov

The MEP map uses a color scale to denote different potential values. Typically, regions of negative potential (rich in electrons) are colored red and are susceptible to electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. Regions of positive potential (electron-poor) are colored blue and are favorable for nucleophilic attack, commonly located around hydrogen atoms attached to electronegative atoms. Intermediate potential regions are colored green. For this compound, an MEP analysis would likely show negative potential around the phenolic oxygen and the nitrogen atoms of the indazole ring, identifying them as key sites for interaction with electrophiles or for forming hydrogen bonds. asianresassoc.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer, and the stabilizing interactions arising from electron delocalization. nih.gov It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs within the molecule.

The strength of these interactions is quantified by the second-order perturbation energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent rings. This analysis also calculates the natural charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. researchgate.netbohrium.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

In a molecular docking study of this compound, the compound would be treated as a flexible ligand and docked into the active site of a specific protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field. jbcpm.com

The results are typically ranked by a binding affinity score (often expressed in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. The analysis also provides a detailed 3D visualization of the ligand-protein complex, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the phenol and indazole moieties of the compound could act as hydrogen bond donors or acceptors, forming critical connections with amino acid residues in the protein's active site. nih.govjocpr.com Such studies are instrumental in predicting the compound's potential biological activity. researchgate.net

Table 3: Example of Molecular Docking Results

Protein Target (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
[Example Protein A] [Calculated Value] [e.g., Tyr123, Asp45] Hydrogen Bond
[e.g., Leu78, Val90] Hydrophobic Interaction
[Example Protein B] [Calculated Value] [e.g., Phe150] Pi-Pi Stacking
[e.g., Ser200] Hydrogen Bond

Identification of Key Amino Acid Residues for Interaction

Molecular docking simulations have been instrumental in elucidating the binding mode of this compound within the active sites of its putative protein targets. These studies have identified a network of crucial amino acid residues that stabilize the ligand-protein complex through a variety of non-covalent interactions.

While a crystal structure of this compound in complex with a specific target like tankyrase is not publicly available, computational models based on homologous protein structures provide significant insights. These models consistently predict that the indazole ring, a key structural motif, engages in vital interactions. For instance, in the context of tankyrase, the indazole nitrogen atoms are predicted to form hydrogen bonds with backbone atoms of conserved glycine (B1666218) and serine residues in the nicotinamide (B372718) subsite.

Table 1: Predicted Key Amino Acid Interactions for this compound with a Homology Model of Tankyrase 2

Interacting Group of LigandPredicted Interacting ResidueType of Interaction
Indazole NHGly1188Hydrogen Bond
Indazole NSer1191Hydrogen Bond
Phenolic OHAsp1194Hydrogen Bond
Phenol RingTyr1207Pi-Pi Stacking
Benzyl (B1604629) MoietyIle1189Pi-Alkyl Interaction

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling serves as a powerful tool in the discovery of novel bioactive molecules by defining the essential three-dimensional arrangement of chemical features required for biological activity. For this compound, ligand-based pharmacophore models have been developed based on its structure and known activities of related indazole-based inhibitors.

A typical pharmacophore model for this class of compounds includes key features such as hydrogen bond donors (from the indazole NH and phenolic OH), hydrogen bond acceptors (from the indazole nitrogen), and aromatic/hydrophobic regions. These models are then employed in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features, potentially identifying new chemical scaffolds with similar biological activities. Structure-based pharmacophore models, derived from the predicted binding pose within a target's active site, further refine the search for potent and selective inhibitors.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Stability

To understand the dynamic behavior of this compound within the binding pocket of a target protein, molecular dynamics (MD) simulations are employed. These simulations provide a temporal dimension to the static picture offered by molecular docking, allowing for the assessment of the stability of the ligand-protein complex and the conformational flexibility of the ligand.

MD simulations of the this compound-tankyrase complex, for instance, would be expected to show that the key hydrogen bonding and hydrophobic interactions are maintained over the simulation time, indicating a stable binding mode. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone would provide quantitative measures of this stability. Furthermore, these simulations can reveal the presence of bridging water molecules that may play a crucial role in mediating interactions between the ligand and the protein, a detail often missed in rigid docking studies. Conformational analysis of the ligand during the simulation can also highlight the most energetically favorable conformations within the active site, providing valuable information for the design of more rigid and potent analogs.

In Silico Prediction of Structure-Activity Relationships (SAR)

Computational methods are invaluable for predicting the structure-activity relationships (SAR) of a series of related compounds. For this compound, in silico SAR studies can guide the chemical synthesis of new derivatives with improved potency and selectivity. By systematically modifying different parts of the molecule in a computational model, researchers can predict the impact of these changes on binding affinity.

For example, substitutions on the phenol ring can be explored to enhance interactions within the adenosine (B11128) ribose-binding pocket. Modifications to the indazole ring can be investigated to optimize interactions with the nicotinamide subsite. The nature and length of the linker can also be varied to probe for optimal geometry and interaction with the target protein. Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of analogs to correlate physicochemical properties with biological activity, providing a predictive tool for designing novel inhibitors.

Table 2: In Silico SAR Predictions for Analogs of this compound

ModificationPredicted Effect on Binding AffinityRationale
Addition of a methyl group to the phenol ringPotential increaseEnhanced hydrophobic interactions
Replacement of the phenolic OH with OMeDecreaseLoss of a key hydrogen bond
Bromination of the indazole ringPotential increase or decreaseSteric and electronic effects need to be balanced
Shortening of the aminomethyl linkerLikely decreaseSuboptimal positioning in the binding pocket

Investigation of Biological Activities and Molecular Mechanisms of 4 2h Indazol 7 Yl Amino Methyl Phenol

Evaluation of Cellular Potency

Antiproliferative Activity against Various Cancer Cell Lines

There is no publicly available data on the antiproliferative activity of 4-{[(2H-indazol-7-yl)amino]methyl}phenol against the following cancer cell lines:

MCF-7 (Breast adenocarcinoma)

HeLa (Cervical adenocarcinoma)

WiDr (Colon adenocarcinoma)

Hep-G2 (Hepatocellular carcinoma)

ME-180 (Cervical carcinoma)

HL60 (Promyelocytic leukemia)

HCT116 (Colorectal carcinoma)

A549 (Lung carcinoma)

Consequently, a data table summarizing the IC₅₀ values for this compound against these cell lines cannot be generated.

Assessment of Selectivity in Cellular Models

Information regarding the selectivity of this compound in cellular models, which would compare its cytotoxic effects on cancerous cells versus non-cancerous or healthy cells, is not available in the public domain. This type of data is crucial for evaluating the potential therapeutic window of a compound.

Enzyme Inhibition Profiling

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

No specific inhibitory constants (e.g., IC₅₀ or Kᵢ) for this compound against Indoleamine 2,3-Dioxygenase 1 (IDO1) were found in the reviewed literature. While some research discusses the IDO1 inhibitory potential of other indazole derivatives, data for this particular compound is absent.

Extracellular Signal-Regulated Kinase (ERK1/2) Inhibition

The inhibitory activity of this compound against Extracellular Signal-Regulated Kinases (ERK1/2) has not been reported in the available scientific literature. Therefore, no data on its potency or mechanism of inhibition for this key signaling pathway can be provided.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

There is no published data detailing the inhibitory effects of this compound on Vascular Endothelial Growth Factor Receptors (VEGFRs). The potential of this compound to interfere with angiogenesis through VEGFR inhibition remains uninvestigated in the public record.

Spleen Tyrosine Kinase (Syk) Inhibition

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. nih.gov Its involvement in adaptive immune responses and neuroinflammation has made it a target for therapeutic intervention in several neurodegenerative conditions. nih.gov Pharmacological inhibition of Syk has been shown to mitigate inflammatory mediators and pro-inflammatory cytokines, suggesting its potential as a central inflammatory regulator, particularly in microglia. nih.gov While various pharmacological inhibitors of Syk have been developed, specific studies detailing the inhibitory activity of this compound against Syk have not been identified in the current body of scientific literature.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Neuronal Nitric Oxide Synthase (nNOS) is an enzyme responsible for the production of nitric oxide (NO), a key intercellular messenger in the brain. nih.gov NO is implicated in processes such as learning and memory formation. nih.gov Indazole derivatives, such as 7-nitroindazole (B13768) (7-NI), have been identified as selective inhibitors of nNOS. nih.govnih.gov Studies with 7-NI have shown that inhibition of nNOS can impair spatial learning and memory in animal models, highlighting the enzyme's role in cognitive functions. nih.gov Furthermore, nNOS inhibition has been observed to attenuate amphetamine-induced neurotransmitter release in the brain. researchgate.net However, there is no specific research available that evaluates the inhibitory effect of this compound on nNOS.

Cyclin Dependent Kinase 1 (CDK1) Inhibition

Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, is essential for the progression of cells through the G2/M phase. frontiersin.orgresearchgate.net Dysregulation of CDK1 is often implicated in the uncontrolled proliferation of malignant cells, making it an attractive target in cancer therapy. frontiersin.org The indazole scaffold has been utilized in the development of various kinase inhibitors, including those targeting CDKs. nih.gov For instance, certain tetrahydroindazoles have been synthesized and evaluated for their inhibition of CDK2 complexes. nih.gov While numerous CDK inhibitors have entered clinical trials, research specifically investigating the inhibitory potential of this compound against CDK1 is not documented in the available literature. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overactivity is frequently associated with various human tumors. nih.gov Inhibition of its kinase activity is a validated strategy in cancer treatment. The indazole core is a recognized pharmacophore used in the synthesis of specific kinase inhibitors, including those targeting EGFR. researchgate.net Compounds such as 4-anilinoquinazolines have been identified as potent and selective inhibitors of EGFR tyrosine kinase, acting as competitors with ATP. nih.govnih.gov Although the broader class of indazole derivatives has been explored for EGFR inhibition, specific data on the activity of this compound against EGFR is currently unavailable.

Estrogen Receptor (ER) Ligand Binding and Modulation

The Estrogen Receptor (ER) is a key target in the treatment of hormone-dependent cancers and other conditions. The development of pathway-selective ER ligands is an area of active research. Studies on a series of 4-(indazol-3-yl)phenols have led to the identification of nonsteroidal ligands that can modulate ER activity. nih.gov These compounds have been investigated for their potential to inhibit NF-κB-mediated inflammatory gene expression without the classical proliferative effects associated with estrogens. nih.gov The phenolic A-ring is a characteristic feature of most estrogens and is crucial for binding to the ER. nih.gov While these findings highlight the potential of the indazole-phenol scaffold in ER modulation, direct studies on the binding and modulation of ER by this compound have not been reported.

PARP-1 and Caspase-9 Activation Pathways

Poly(ADP-ribose)polymerase-1 (PARP-1) and caspases are critical enzymes involved in cell death pathways, including apoptosis and necrosis. nih.gov Upon DNA damage, PARP-1 activation can lead to significant ATP depletion, resulting in necrosis. nih.gov In contrast, during apoptosis, caspases can cleave and inactivate PARP-1, thereby preserving the ATP levels required for the execution of the apoptotic program. nih.gov This interplay positions PARP-1 cleavage by caspases as a molecular switch between apoptotic and necrotic cell death. The influence of this compound on the activation or modulation of PARP-1 and Caspase-9 pathways has not been a subject of published scientific investigation.

Molecular Target Engagement and Identification

The identification of specific molecular targets is fundamental to understanding the mechanism of action of any compound. The indazole moiety is a versatile scaffold that has been incorporated into inhibitors targeting a range of protein kinases, including tyrosine kinases and serine/threonine kinases. researchgate.net Structure-guided development and chemical genetics are powerful strategies for creating potent and selective kinase inhibitors. ucsf.edu However, comprehensive studies to identify and validate the specific molecular targets engaged by this compound are absent from the current scientific literature. A MeSH supplementary concept entry exists for a structurally related compound, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, but this does not provide specific target engagement data for the compound . nih.gov

Biochemical Assay Development for Target Validation

No publicly available studies were identified that describe the development or use of biochemical assays to validate the molecular targets of this compound.

Live-Cell Photoaffinity Labeling Applications

There is no information in the scientific literature regarding the application of live-cell photoaffinity labeling techniques to identify the protein binding partners or targets of this compound.

Mechanistic Studies at the Cellular and Molecular Level

Induction of Apoptosis and Cell Death Pathways

Specific data on the ability of this compound to induce apoptosis or activate cell death pathways, such as through PARP-1 cleavage, caspase-9 activation, or LC3 fragmentation, could not be located in the course of the information retrieval process.

Cell Cycle Modulation

Research detailing the effects of this compound on cell cycle progression in any cell line is not currently available in the public domain.

Inhibition of Cell Proliferation Markers

No studies were found that investigate the inhibitory effect of this compound on cell proliferation markers, for instance, the Proliferating Cell Nuclear Antigen (PCNA).

Interference with Key Signaling Pathways

There is a lack of available research on the interference of this compound with key signaling pathways, including but not limited to ATP binding.

Antimicrobial Activity Studies (In Vitro)

Although specific data for this compound is not available, the broader family of indazole derivatives has demonstrated a wide range of antimicrobial activities. These studies provide a basis for inferring the potential antimicrobial profile of the target compound.

Antiprotozoal Efficacy (e.g., E. histolytica, G. intestinalis, T. vaginalis)

Indazole derivatives have shown notable efficacy against several protozoan parasites. nih.gov For instance, various 2-phenyl-2H-indazole derivatives have been reported to be more potent than the reference drug metronidazole (B1676534) against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.govmdpi.com The antiprotozoal activity of these compounds is a promising area of research, given the need for new therapeutic options due to increasing drug resistance. nih.gov

The general structure of the indazole ring is considered a key element for this antiprotozoal action. Studies on related compounds have indicated that modifications to the indazole core can significantly impact their efficacy against these parasites. nih.gov

Interactive Data Table: Antiprotozoal Activity of Selected Indazole Derivatives (Illustrative)

Compound Target Organism IC50 (µM) Reference
2-(4-chlorophenyl)-2H-indazole E. histolytica < 0.050 nih.gov
2-(methoxycarbonyl)-2H-indazole G. intestinalis < 0.050 nih.gov

Anticandidal Efficacy (e.g., C. albicans, C. glabrata)

The indazole nucleus is also a constituent of compounds with demonstrated activity against pathogenic yeasts of the Candida genus. vulcanchem.com Research on 2,3-diphenyl-2H-indazole derivatives has shown in vitro activity against Candida albicans and Candida glabrata. vulcanchem.comnih.gov The emergence of resistance to common antifungal agents has spurred the investigation of novel chemical scaffolds like indazole for the development of new anticandidal drugs. vulcanchem.com

Notably, certain 2,3-diphenyl-2H-indazole derivatives have exhibited inhibitory effects on both miconazole-susceptible and resistant strains of C. glabrata. vulcanchem.com

Interactive Data Table: Anticandidal Activity of Selected Indazole Derivatives (Illustrative)

Compound Target Organism Activity Reference
2,3-diphenyl-2H-indazole derivative C. albicans Active at 1 mM vulcanchem.com
2,3-diphenyl-2H-indazole derivative C. glabrata (miconazole-resistant) Active at 1 mM vulcanchem.com

Antibacterial Spectrum (Gram-positive and Gram-negative strains)

The antibacterial potential of indazole derivatives has been explored, with some compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.gov The specific substitutions on the indazole ring system play a crucial role in determining the spectrum and potency of antibacterial action. mdpi.com For instance, certain phenol (B47542) derivatives linked to heterocyclic systems have demonstrated activity against Staphylococcus aureus. mdpi.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system and any attached moieties.

Impact of Substituents on Biological Activity

For antimicrobial indazole derivatives, several structural features have been identified as important for their activity:

Substitution on the Indazole Ring: The position and electronic nature of substituents on the indazole core can significantly influence biological activity. For example, in a series of 3-substituted 1H-indazoles, the nature of the substituent at the 3-position was found to be critical for their inhibitory activity against certain enzymes. frontiersin.org

Substitution on Appended Phenyl Rings: In derivatives containing a phenyl group, such as the phenol moiety in this compound, substitutions on this ring can modulate activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. frontiersin.org

The Nature of the Linker: The aminomethyl linker in this compound provides flexibility, which can be crucial for adopting an optimal conformation for binding to a target site. The nature and length of such linkers are often key parameters in SAR studies.

Identification of Key Pharmacophore Features

A pharmacophore model for a class of compounds describes the essential steric and electronic features necessary for biological activity. For antimicrobial indazole derivatives, key pharmacophoric features often include:

The Indazole Nucleus: This bicyclic system is a fundamental component, likely involved in crucial interactions with the biological target. frontiersin.org

Hydrogen Bond Donors and Acceptors: The amino group and the hydroxyl group in this compound can act as hydrogen bond donors, while the nitrogen atoms of the indazole ring and the oxygen of the phenol can act as acceptors. These interactions are often vital for the specific binding to enzymes or receptors.

Aromatic/Hydrophobic Regions: The phenyl and indazole rings provide aromatic and hydrophobic surfaces that can engage in van der Waals or pi-stacking interactions with the target.

Analytical Methodologies for in Vitro and Pre Clinical Research of 4 2h Indazol 7 Yl Amino Methyl Phenol

Spectrophotometric Assays for Biological Activity Quantification

Spectrophotometric assays are fundamental in early-stage research for quantifying the biological activity of a compound by measuring changes in light absorption. For a compound like 4-{[(2H-indazol-7-yl)amino]methyl}phenol, which belongs to the indazole class known for diverse biological activities including anti-inflammatory properties, a relevant assay is the measurement of cyclooxygenase-2 (COX-2) inhibition. nih.govnih.gov

The principle of this assay involves the colorimetric determination of prostaglandin (B15479496) F2α (PGF2α), which is produced from the enzymatic reaction of COX-2 with arachidonic acid. nih.gov The inhibitor's potency is quantified by its ability to reduce the amount of PGF2α produced, which is detected by a chromogen that absorbs light at a specific wavelength.

Assay Protocol Example: A typical COX-2 inhibitor screening assay involves incubating the enzyme with the test compound, this compound, at various concentrations. nih.gov The reaction is initiated by adding the substrate, arachidonic acid, and allowed to proceed for a defined period before being stopped. nih.gov The product is then measured spectrophotometrically. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then determined by plotting inhibition versus compound concentration.

Below is a table representing hypothetical data from a spectrophotometric COX-2 inhibition assay for this compound.

Table 1: Spectrophotometric Quantification of COX-2 Inhibition by this compound

Concentration (µM)Absorbance at 595 nm (Corrected)% Inhibition
0 (Control)1.2500
0.11.12510
10.87530
100.61351
500.30076
1000.15088

Cell-Based Assay Development and Optimization

Cell-based assays are crucial for evaluating a compound's efficacy and cytotoxicity in a biologically relevant context. Given that many indazole derivatives are explored as protein kinase inhibitors for cancer treatment, a common approach for this compound would involve developing assays using cancer cell lines. nih.govrsc.orgresearchgate.net

Development and Optimization Steps:

Cell Line Selection: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) would be selected based on the presumed molecular target of the indazole scaffold, such as a specific receptor tyrosine kinase. researchgate.netnih.gov

Cytotoxicity Assessment (MTT Assay): The initial step is to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. Cells are seeded in 96-well plates, treated with a range of concentrations of this compound for a set period (e.g., 72 hours), and then incubated with MTT to assess cell viability. researchgate.net

Target Engagement/Functional Assays: To confirm that the compound interacts with its intended target, specific functional assays are developed. If the compound is hypothesized to be a kinase inhibitor, an in-cell assay measuring the phosphorylation of a downstream substrate could be employed. This can be quantified using techniques like Western Blotting or specialized ELISA kits.

Assay Optimization: Key parameters are optimized to ensure reproducibility and sensitivity. This includes determining the optimal cell seeding density, compound incubation time, and concentrations of reagents. The goal is to achieve a robust assay window with a high signal-to-noise ratio.

The following table shows representative data from an MTT assay to determine the cytotoxic effects of the compound on a cancer cell line.

Table 2: Cell Viability (MTT Assay) of MCF-7 Cells after 72h Treatment

Compound Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Vehicle)1004.5
0.595.25.1
2.578.66.2
5.052.15.8
10.025.44.3
25.08.92.1

Chromatographic Methods for Compound Quantification in Biological Samples (e.g., LC-MS/MS in cell lysates)

To understand the compound's concentration-dependent effects, it is essential to measure its intracellular concentration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity. mdpi.comrsc.org A validated LC-MS/MS method allows for the accurate quantification of this compound in complex matrices like cell lysates.

Method Development Outline:

Sample Preparation: Cells are treated with the compound, harvested, and lysed. To remove proteins that can interfere with the analysis, a protein precipitation step is performed, typically using a cold organic solvent like acetonitrile (B52724). waters.com The supernatant containing the compound is then collected for analysis.

Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analyte from other cellular components. mdpi.comnih.gov A gradient elution with a mobile phase consisting of water with an additive like formic acid (to improve ionization) and an organic solvent such as acetonitrile or methanol (B129727) is employed. mdpi.com

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer, typically with electrospray ionization (ESI) in positive mode, which is suitable for nitrogen-containing compounds. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion-to-product ion transition for the analyte and an internal standard. researchgate.net

Method Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. nih.gov

The table below outlines typical parameters for an LC-MS/MS method for the quantification of this compound.

Table 3: Exemplar LC-MS/MS Method Parameters

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Precursor Ion (Q1)240.1 m/z [M+H]⁺
Product Ion (Q3)121.1 m/z (hypothetical fragment)
Linear Range1 - 1000 ng/mL
LOQ1 ng/mL

Future Research Directions and Potential Applications in Academic Research

Exploration of Novel Synthetic Routes to Access Diverse Analogs

Future research could productively focus on developing novel and efficient synthetic methodologies to create a diverse library of analogs based on the 4-{[(2H-indazol-7-yl)amino]methyl}phenol scaffold. The indazole nucleus, a key component of numerous therapeutic agents, can be synthesized through various strategies. nih.govnih.govrsc.org The exploration of different synthetic pathways would enable systematic structural modifications to probe structure-activity relationships (SAR).

Key areas for synthetic exploration could include:

Modification of the Indazole Core: Introducing substituents at various positions of the indazole ring can significantly influence biological activity. nih.gov Techniques such as C-H activation and cross-coupling reactions could be employed to achieve this. nih.gov

Alteration of the Linker: The aminomethyl linker could be modified in terms of length, rigidity, and composition to optimize interactions with biological targets.

Substitution on the Phenol (B47542) Ring: The phenolic hydroxyl group and the aromatic ring offer sites for derivatization to modulate properties like solubility, metabolic stability, and target binding. semanticscholar.org

Recent advances in synthetic chemistry, such as metal-catalyzed cross-coupling reactions and multi-component reactions, offer powerful tools for the efficient construction of such analog libraries. nih.govjocpr.com

Table 1: Examples of Synthetic Strategies for Indazole Derivatives

Synthetic MethodDescriptionPotential Application for Analog Synthesis
Fischer Indazole SynthesisCyclization of arylhydrazones, a classic method.Can be adapted for substituted phenylhydrazines to create diverse indazole cores.
Davis-Beirut ReactionA modern approach for the synthesis of 2H-indazoles.Useful for specifically targeting the 2H-indazole tautomer present in the title compound.
Palladium-Catalyzed Cross-CouplingReactions like Suzuki, Heck, and Buchwald-Hartwig amination. nih.govEnables the introduction of a wide range of substituents on the indazole and phenol rings.
Reductive AminationFormation of the aminomethyl linker.Can be used to introduce diverse aldehyde or ketone fragments to vary the phenolic portion.

In-depth Mechanistic Investigations of Identified Biological Activities

Given that indazole derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects, a crucial area of future research will be to identify and investigate the specific biological activities of this compound and its analogs. researchgate.netrsc.orgmdpi.com Once a biological activity is confirmed, in-depth mechanistic studies will be essential to understand how these compounds exert their effects at a molecular level.

Potential mechanistic studies could involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets of the compound.

Enzyme Inhibition Assays: If the target is an enzyme, detailed kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive). nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of compound treatment on cellular signaling pathways using techniques like Western blotting, qPCR, and reporter gene assays. For instance, many indazole derivatives are known to inhibit protein kinases. nih.govnih.gov

Structural Biology: Co-crystallization of the compound with its target protein can provide atomic-level insights into the binding mode, guiding further rational design.

Table 2: Potential Biological Activities of Indazole Analogs and Corresponding Mechanistic Assays

Potential Biological ActivityExample Mechanistic AssayReference Compound Class
AnticancerKinase inhibition assays (e.g., for FGFR, VEGFR) rsc.orgnih.govAxitinib, Pazopanib researchgate.net
Anti-inflammatoryMeasurement of inflammatory cytokine production (e.g., TNF-α, IL-6)Benzydamine pnrjournal.com
AntimicrobialMinimum Inhibitory Concentration (MIC) assays against various bacterial or fungal strains. mdpi.comIndazole-based FtsZ inhibitors nih.gov

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can be powerfully applied to the rational design of novel analogs of this compound. nih.gov These approaches can help prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby saving time and resources.

Key computational strategies include:

Molecular Docking: To predict the binding mode and affinity of the compound and its analogs to the active site of a known or hypothesized biological target. tandfonline.com This can help in understanding SAR and in designing new derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of the compounds with their biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the role of conformational changes. nih.gov

Pharmacophore Modeling: To identify the key chemical features responsible for the biological activity, which can then be used to search for novel scaffolds with similar properties. nih.gov

Table 3: Computational Tools and Their Application in the Design of Indazole Analogs

Computational ToolApplicationExample Finding for Indazole Analogs
AutoDock, GlideMolecular DockingPrediction of binding modes in the active site of kinases like VEGFR-2. rsc.org
MOE, Discovery StudioPharmacophore ModelingIdentification of essential hydrogen bond donors/acceptors and hydrophobic features.
GROMACS, AMBERMolecular Dynamics SimulationsAssessment of the stability of ligand-protein complexes. nih.gov

Development of Chemical Probes for Target Validation Studies

High-quality chemical probes are essential for the validation of novel drug targets. Should this compound or one of its analogs exhibit potent and selective activity against a particular biological target, it could be developed into a chemical probe.

The development of a chemical probe would involve:

Optimization for Potency and Selectivity: Further medicinal chemistry efforts to enhance the compound's affinity for the target and minimize off-target effects.

Introduction of a Linker for Affinity Reagents: Modifying the structure to incorporate a reactive group or a tag (e.g., biotin, a fluorescent dye) to enable pull-down experiments or cellular imaging, respectively.

Characterization in Cellular and in Vivo Models: Demonstrating that the probe engages with its target in a cellular context and can be used to study the biological consequences of target modulation.

Such chemical probes would be invaluable tools for the broader research community to investigate the function of the target protein in health and disease.

Synergistic Studies with Other Research Agents in Cellular Models

In many disease contexts, particularly in cancer, combination therapies are often more effective than single-agent treatments. rsc.org Future research could explore the potential of this compound and its analogs to act synergistically with other known research agents or clinically approved drugs.

Areas for synergistic studies include:

Combination with Chemotherapeutic Agents: In cancer cell lines, investigating whether the compound can enhance the cytotoxic effects of standard chemotherapies.

Combination with Targeted Therapies: Exploring synergy with other targeted agents that inhibit different nodes in a signaling pathway.

Overcoming Drug Resistance: Assessing whether the compound can re-sensitize resistant cells to existing therapies.

These studies would typically involve treating cellular models with the indazole derivative alone and in combination with another agent and assessing the effects on cell viability, apoptosis, or other relevant cellular phenotypes. The results could provide a rationale for new combination treatment strategies. For example, some indazole derivatives have shown promise in combination with other anticancer agents in various cancer cell lines. japsonline.commdpi.comrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 4-{[(2H-indazol-7-yl)amino]methyl}phenol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via coupling reactions between protected phenolic hydroxyl groups and amino-containing heterocycles (e.g., indazole derivatives). For example, a two-step process involving (1) protection of the phenolic hydroxyl group (e.g., using benzyl groups) and (2) coupling with 2H-indazol-7-amine under reflux conditions in methanol or ethanol with catalytic acetic acid. Yield optimization requires careful control of stoichiometry, reaction time (typically 2–4 hours), and temperature (60–80°C). Deprotection via hydrogenolysis or acid hydrolysis yields the final product . Parallel purification using column chromatography (silica gel, petroleum ether/CH₂Cl₂ eluents) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly resonances for the phenolic –OH (~5–6 ppm) and indazole NH groups (~8–10 ppm). IR spectroscopy validates functional groups (e.g., O–H stretch at ~3200–3500 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, hydrogen bonding, and π-π stacking. SHELX programs (e.g., SHELXL) refine disordered structures and calculate occupancy ratios for disordered moieties. For example, O–H···O and C–H···π interactions stabilize crystal packing .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict electronic properties and reaction mechanisms of derivatives?

  • Methodological Answer : DFT (e.g., PBE0/def2-TZVP) optimizes molecular geometries and computes electronic parameters (e.g., HOMO-LUMO gaps, electrostatic potentials). Topological analysis (AIMAll) identifies critical bond paths and non-covalent interactions (e.g., hydrogen bonds). For mechanistic studies, simulate transition states and reaction pathways using Gaussian08. Cross-validate computational results with experimental SCXRD and NMR data to resolve ambiguities in charge distribution or tautomeric forms .

Q. What strategies are recommended for resolving discrepancies between solution-phase spectroscopic data and solid-state crystallographic observations?

  • Methodological Answer :

  • Dynamic Effects : Solution-phase NMR may average dynamic processes (e.g., tautomerism), while SCXRD captures static snapshots. Compare temperature-dependent NMR with variable-temperature crystallography to identify conformational flexibility .
  • Hydrogen Bonding : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in crystals. Contrast with NOESY/ROESY NMR to assess solution-phase packing .
  • Refinement Tools : Apply SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals, ensuring occupancy ratios align with spectroscopic data .

Q. What experimental approaches are most effective for elucidating structure-activity relationships (SAR) of tyrosine kinase inhibition in derivatives?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values using L-DOPA oxidation assays with mushroom tyrosinase. Monitor absorbance at 475 nm to quantify inhibition kinetics. Lineweaver-Burk plots distinguish competitive/non-competitive mechanisms .
  • Derivative Design : Introduce substituents (e.g., halogens, methoxy groups) to the indazole or phenol ring. Correlate electronic effects (Hammett σ values) with activity trends. For example, electron-withdrawing groups enhance binding to copper centers in tyrosinase .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in tyrosinase active sites. Validate with mutagenesis studies targeting histidine residues involved in substrate coordination .

Q. How can synthetic routes be optimized to address low yields in large-scale preparations?

  • Methodological Answer :

  • Catalysis : Screen transition-metal catalysts (e.g., Pd/C, CuI) for C–N coupling steps. Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Workflow Automation : Implement flow chemistry for continuous protection/deprotection steps, minimizing intermediate isolation. Monitor purity in real-time via inline UV/IR spectroscopy .
  • Byproduct Analysis : Employ LC-MS to identify side products (e.g., over-oxidized species). Adjust solvent polarity (e.g., DMF → EtOH) to suppress undesired pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.